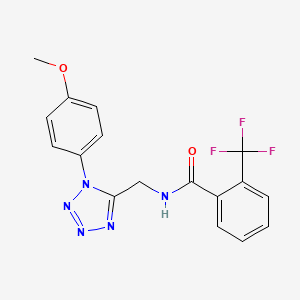
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C17H14F3N5O2 and its molecular weight is 377.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound to study enzyme interactions with synthetic substrates, due to the presence of both electron-donating and withdrawing groups.
Medicine: In medicinal chemistry, it has potential as a lead compound for the development of novel therapeutic agents, especially in the treatment of inflammatory diseases and cancers.
Industry: Utilized in material science for the creation of specialized polymers and as a ligand in metal-catalyzed reactions.
Mechanism of Action: The exact mechanism of action varies depending on its application. In medicinal chemistry, it likely interacts with target proteins through binding interactions facilitated by the tetrazole ring and the trifluoromethyl group. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide: Similar but lacks the methoxy group, leading to different interaction profiles with biological targets.
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(methyl)benzamide: The trifluoromethyl group is replaced with a methyl group, altering the electronic properties and reaction behavior.
Uniqueness: N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide stands out due to the combination of the tetrazole ring and trifluoromethylbenzamide groups, giving it unique reactivity and interaction properties in both chemical and biological systems.
Conclusion: this compound is a compound with versatile applications and intriguing chemical behavior, making it a valuable asset in scientific research and industrial applications
Biologische Aktivität
N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tetrazole ring, which is known for its diverse pharmacological properties, and a trifluoromethyl group that can enhance biological activity through electronic and steric effects. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The tetrazole moiety may mimic certain biological molecules, facilitating binding to active sites and modulating biological pathways. The trifluoromethyl group contributes to increased lipophilicity, potentially enhancing cell membrane permeability and bioavailability.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity:
Studies have shown that related tetrazole derivatives possess notable antimicrobial properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis, demonstrating significant growth inhibition compared to standard treatments .
2. Anticancer Potential:
The compound's structural analogs have been investigated for anticancer activity. Research indicates that certain tetrazole derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
3. Anti-inflammatory Effects:
Tetrazole-containing compounds have been reported to inhibit pro-inflammatory cytokines and signaling pathways involved in inflammation. For example, some derivatives have shown the ability to reduce TNF-alpha release in LPS-stimulated models, suggesting potential applications in treating inflammatory diseases .
Case Studies
Eigenschaften
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-27-12-8-6-11(7-9-12)25-15(22-23-24-25)10-21-16(26)13-4-2-3-5-14(13)17(18,19)20/h2-9H,10H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIIEWYKNKVJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














